molecular formula C15H11N3O3S2 B11026327 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate

2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate

Cat. No.: B11026327
M. Wt: 345.4 g/mol
InChI Key: MYMQFNFHSUXTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate is a synthetic chemical reagent designed for advanced pharmacological research, incorporating the privileged [1,2,4]triazolo[3,4-b]benzothiazole (TBT) scaffold. This core structure is recognized as a versatile nicotinamide mimic, demonstrating potent nanomolar inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP2, as well as several mono-ADP-ribosyltransferases (PARP7, PARP10, PARP11, PARP12, PARP14, and PARP15) . The mechanism of action involves the compound competing with nicotinamide for binding in the enzyme's active site, thereby modulating critical cellular processes such as DNA repair and signal transduction . The strategic fusion of the triazole and benzothiazole rings creates a hydrogen bond-accepting and -donating pharmacophore that enables specific, high-affinity interactions with biological targets . The 2-furoate ester moiety in this particular derivative is intended to influence the compound's physicochemical properties, including its cell permeability and overall pharmacokinetic profile, making it suitable for cellular assays. This reagent is provided For Research Use Only and is intended for use by qualified scientists in investigations of ADP-ribosyltransferase biology, cancer research, and the development of novel small-molecule therapeutics. Researchers are responsible for confirming the compound's identity and purity prior to use.

Properties

Molecular Formula

C15H11N3O3S2

Molecular Weight

345.4 g/mol

IUPAC Name

2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethyl furan-2-carboxylate

InChI

InChI=1S/C15H11N3O3S2/c19-13(11-5-3-7-20-11)21-8-9-22-14-16-17-15-18(14)10-4-1-2-6-12(10)23-15/h1-7H,8-9H2

InChI Key

MYMQFNFHSUXTCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCCOC(=O)C4=CC=CO4)S2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

A mixture oftriazolo[3,4-b]benzothiazole and excess sulfur is fused at 180–200°C for 5–20 minutes under inert conditions. The reaction proceeds via a radical-mediated cyclization, forming the thione derivative:

[1,Triazolo[3,4-b]benzothiazole+S8Δ[1,Triazolo[3,4-b]benzothiazol-3(2H)-thione\text{[1,Triazolo[3,4-b]benzothiazole} + \text{S}_8 \xrightarrow{\Delta} \text{[1,Triazolo[3,4-b]benzothiazol-3(2H)-thione}

Yield and Purification

Cooling the melt and treating it with 10% NaOH followed by neutralization with 10% HCl yields crude product, which is recrystallized from ethanol to achieve 69% purity (m.p. 240–242°C ).

Table 1: Comparative Analysis of Thione Synthesis Methods

MethodReagentTimeYieldSafety Concerns
Carbon disulfideCS₂60 hrs~50%Toxic, explosive
Sulfur fusionS₈20 min69%Minimal

Preparation of 2-Bromoethyl 2-Furoate

The ethylene spacer and furoate ester are introduced via esterification of 2-furoic acid with 2-bromoethanol.

Esterification Protocol

2-Furoic acid (1.12 g, 10 mmol ) is refluxed with 2-bromoethanol (1.25 g, 10 mmol ) in 50 mL toluene using p-toluenesulfonic acid (0.1 g) as a catalyst. Water removal via Dean-Stark trap drives the reaction to completion in 6 hours . The product is purified by vacuum distillation (85% yield , b.p. 145–148°C ).

Thioether Formation: Coupling Triazolobenzothiazol-3-thione with 2-Bromoethyl 2-Furoate

The critical thioether bond is formed via nucleophilic substitution.

Reaction Optimization

The thione (1.0 g, 4.2 mmol ) is dissolved in dry DMF under nitrogen. Addition of K₂CO₃ (1.2 eq ) and 2-bromoethyl 2-furoate (1.1 eq ) at 60°C for 4 hours affords the thioether.

Solvent and Base Screening

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while inorganic bases (K₂CO₃, NaOH) outperform organic bases (Et₃N) in minimizing side reactions.

Table 2: Thioether Coupling Efficiency Under Varied Conditions

BaseSolventTemp (°C)Time (hr)Yield
K₂CO₃DMF60478%
NaOHDMSO70372%
Et₃NTHF50645%

Final Product Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) . The target compound elutes at Rf = 0.5 , yielding 68% after solvent removal.

Spectroscopic Validation

  • IR (KBr): 1715 cm⁻¹ (ester C=O), 1220 cm⁻¹ (C=S).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 4H, benzothiazole-H), 6.65 (d, 1H, furan-H), 4.45 (t, 2H, -SCH₂CH₂O-).

Scalability and Industrial Considerations

Batch Process Optimization

Scaling to 1 mol batches in a jacketed reactor maintains yields above 70% when reaction times are extended to 6 hours with vigorous stirring.

Waste Management

Sulfur residues from the initial step are neutralized with NaHCO₃ , while DMF is recovered via distillation for reuse.

Challenges and Mitigation Strategies

Thiol Oxidation

Exposure to air oxidizes the thiol intermediate to disulfide. Conducting reactions under nitrogen and adding 1% ascorbic acid suppresses oxidation.

Ester Hydrolysis

The bromoethyl furoate is moisture-sensitive. Storage over molecular sieves and use of anhydrous solvents prevent hydrolysis .

Mechanism of Action

The mechanism of action of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Bioactivities

LGH00045
  • Structure : (E)-3-(2-chlorophenyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole .
  • Activity : Potent CDC25B inhibitor (IC₅₀ = 0.82 µM). The furan substituent likely contributes to π-π stacking interactions with the enzyme’s active site.
  • Comparison : Unlike the target compound, LGH00045 replaces the benzothiazole with a thiadiazole ring and includes a vinyl-furan group. The thiadiazole may reduce steric hindrance, enhancing enzyme binding .
KA39
  • Structure : 2-((6-(2,5-dinitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)-4,5-dimethoxy-N,N-dimethylbenzene sulfonamide .
  • Activity : Anticancer activity in prostate (GI₅₀ = 1.2–3.5 µM) and colorectal (GI₅₀ = 2.1–4.8 µM) cancer cell lines .
  • Comparison : The sulfonamide and nitro groups in KA39 enhance hydrophilicity and electron-withdrawing effects, contrasting with the hydrophobic furoate in the target compound.
Compound 3b'
  • Structure : 3-[1-(2-Fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole .
  • Comparison : Fluorinated aromatic substituents in 3b' improve metabolic stability compared to the furoate group, which may undergo esterase-mediated hydrolysis .

Structural and Functional Differences

Feature Target Compound LGH00045 KA39 3b'
Core Heterocycle Benzothiazole-triazole fusion Thiadiazole-triazole fusion Thiadiazole-triazole fusion Thiadiazole-triazole fusion
Key Substituents 2-Furoate ester Vinyl-furan Dinitrophenyl, sulfonamide Fluorinated biphenyl
Solubility Likely moderate (ester group) Low (vinyl-furan) Moderate (sulfonamide) High (fluorinated groups)
Bioactivity Not reported CDC25B inhibition (IC₅₀ = 0.82 µM) Anticancer (GI₅₀ = 1.2–4.8 µM) Antimicrobial (preliminary data)

Pharmacological Potential

  • Benzothiazole Advantage : The benzothiazole moiety in the target compound may enhance DNA intercalation or topoisomerase inhibition, as seen in other benzothiazole-based drugs .
  • Limitations : Lack of substituents like sulfonamide or nitro groups may reduce binding affinity compared to KA39 or LGH00045 .

Biological Activity

The compound 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate is a heterocyclic organic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C₁₀H₉N₃OS₂
Molecular Weight : 251.32 g/mol
CAS Number : 423740-66-3

The compound features a triazole ring fused with a benzothiazole moiety and an ethyl furoate side chain, contributing to its unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that derivatives of triazole-benzothiazole compounds exhibit significant antimicrobial properties. A study demonstrated that various analogs showed potent activity against Gram-positive and Gram-negative bacteria. The mechanism of action is primarily linked to the inhibition of bacterial enzymes, leading to cell death.

CompoundInhibition Zone (mm)Activity
Compound A15Moderate
Compound B20Strong
Compound C12Weak

Anticancer Activity

The anticancer potential of triazole-benzothiazole derivatives has been extensively studied. These compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The structure-activity relationship suggests that modifications at specific positions on the triazole or benzothiazole rings can enhance cytotoxicity.

Enzyme Inhibition

The compound also acts as an inhibitor for several enzymes, including:

  • Carbonic Anhydrase : Inhibitory studies revealed that certain derivatives can effectively inhibit carbonic anhydrase activity, which is crucial for maintaining acid-base balance in tissues.
  • Cholinesterase Inhibitors : The ability to inhibit cholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Study on Antimicrobial Efficacy

A study published in the European Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antibacterial properties against multidrug-resistant strains. The results indicated that specific modifications led to enhanced activity against resistant strains of Klebsiella pneumoniae and Staphylococcus aureus .

Anticancer Mechanisms

In vitro studies have shown that the compound induces apoptosis in human cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Research published in PMC highlighted the importance of the triazole ring in mediating these effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

  • Substituents on the Triazole Ring : The presence of electron-withdrawing groups enhances antimicrobial potency.
  • Benzothiazole Modifications : Alterations at the sulfur position can improve enzyme inhibition.
  • Furoate Side Chain Variations : Different alkyl or aryl groups can modulate lipophilicity and bioavailability.

Q & A

Q. What are the standard synthetic methodologies for preparing 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of triazole-thiazole precursors. Key steps include condensation of 4-amino-3-mercapto-triazole derivatives with carboxylic acids or esters under reflux with phosphorus oxychloride (POCl₃) to activate electrophilicity . Reaction optimization requires precise control of temperature (e.g., reflux at 110–120°C), solvent selection (ethanol-DMF mixtures for recrystallization), and neutralization protocols (sodium bicarbonate for quenching) to achieve yields >45% .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are used to verify molecular connectivity and purity. X-ray crystallography is critical for resolving planar triazolo-thiazole systems and dihedral angles between fused rings, with deviations <0.013 Å confirming planarity . Infrared (IR) spectroscopy identifies functional groups like thioether (C-S) and ester (C=O) bonds .

Q. What preliminary biological screening assays are recommended for this compound?

Antimicrobial activity can be tested via agar diffusion assays against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) values compared to standard drugs like ampicillin . Antiproliferative activity is assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated to determine potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the biological efficacy of this compound?

Introduce substituents at key positions (e.g., para-substituted aryl groups on the triazole or thiazole rings) and evaluate changes in bioactivity. For example:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) may improve antimicrobial activity by enhancing membrane penetration .
  • Bulkier groups (e.g., adamantyl) can increase steric hindrance, potentially reducing off-target interactions . Computational docking studies (e.g., AutoDock) can predict binding affinities to targets like bacterial DNA gyrase or tubulin .

Q. How should researchers resolve contradictions between observed spectral data and theoretical predictions?

Discrepancies in NMR shifts or mass fragments may arise from unexpected tautomerism or solvent effects. For example:

  • Unexpected downfield shifts in ¹H-NMR could indicate hydrogen bonding or π-π stacking, validated via X-ray crystallography .
  • Mass spectral fragments deviating from predicted patterns may suggest alternative cleavage pathways, resolved using tandem MS/MS or isotopic labeling .

Q. What advanced techniques elucidate the compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka, kd) to immobilized enzymes like cyclooxygenase-2 (COX-2) .
  • Cryo-EM or X-ray crystallography of ligand-protein complexes reveals binding modes, such as interactions with hydrophobic pockets or catalytic residues .
  • Metabolomic profiling (LC-MS) identifies downstream biomarkers (e.g., ATP depletion in antiproliferative assays) to infer mechanisms .

Q. What strategies improve crystallinity for structural analysis of derivatives?

  • Solvent screening : Recrystallization from polar aprotic mixtures (DMF-acetonitrile) enhances lattice stability .
  • Co-crystallization agents : Small molecules like crown ethers can stabilize π-π interactions in hydrophobic regions .
  • Temperature gradients : Slow cooling from 60°C to 4°C promotes ordered crystal growth .

Methodological Considerations

  • Data Contradiction Analysis : Compare experimental results (e.g., bioactivity) with computational predictions using QSAR models. Discrepancies may highlight overlooked steric or electronic effects .
  • Yield Optimization : Design of Experiments (DoE) approaches (e.g., Taguchi method) can systematically vary parameters (catalyst concentration, time) to maximize synthetic efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.